Cas no 1020489-83-1 (N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide)
![N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1020489-83-1x500.png)
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide
- N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide
- AKOS016391019
- N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- VU0630494-1
- F5030-0272
- 1020489-83-1
-
- インチ: 1S/C18H13ClN4OS2/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24)
- InChIKey: USHDTECABPVEEZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=CSC(=N1)N1C(=CC(C)=N1)NC(C1=CC=CS1)=O
計算された属性
- せいみつぶんしりょう: 400.0219311g/mol
- どういたいしつりょう: 400.0219311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5030-0272-20μmol |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-10μmol |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-20mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-1mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-2mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-15mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-5μmol |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-2μmol |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-100mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5030-0272-3mg |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide |
1020489-83-1 | 3mg |
$63.0 | 2023-09-10 |
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamideに関する追加情報
Introduction to N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide (CAS No. 1020489-83-1)
N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]}-3-methyl-1H-pyrazol-5-ylthiophene-2-carboxamide
This compound, identified by its CAS number 1020489-83-1, represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural composition, featuring a thiophene core linked to a pyrazole and thiazole moiety, positions it as a promising candidate for further exploration in medicinal chemistry and drug discovery.
The molecular structure of N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide incorporates several key pharmacophoric elements that are known to enhance biological activity. The presence of the 4-chlorophenyl group introduces a hydrophobic pocket that can interact favorably with lipid rafts in cell membranes, potentially improving oral bioavailability. Additionally, the 1,3-thiazole ring is a well-documented scaffold in drug development, known for its ability to modulate various biological pathways.
The pyrazole moiety further enriches the compound's pharmacological potential. Pyrazoles have been extensively studied for their anti-inflammatory, antiviral, and anticancer properties. In particular, the 5-position of the pyrazole ring in this compound is strategically positioned to engage with target enzymes or receptors, enhancing binding affinity and efficacy.
Recent research has highlighted the importance of heterocyclic compounds in developing novel therapeutics. Studies have demonstrated that the combination of thiophene, thiazole, and pyrazole rings can yield compounds with enhanced pharmacological properties. For instance, derivatives of these heterocycles have shown promise in inhibiting enzymes involved in cancer progression and inflammation.
The synthesis of N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the thiophene ring at the 2-position of the carboxamide group is particularly critical, as it influences the compound's solubility and metabolic stability.
In vitro studies have begun to unravel the potential biological activities of this compound. Preliminary data suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases. The precise mechanism of action remains under investigation but preliminary findings are encouraging.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques have been employed to predict binding interactions between N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}thiophene-2-carboxamide and potential targets. These simulations have guided the design of analogs with improved potency and selectivity.
The pharmacokinetic profile of this compound is another area of active investigation. Understanding how the body processes such molecules is crucial for developing drugs that are both effective and safe. Initial studies indicate that N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-y}lthiophene -2-carboxamide exhibits moderate solubility in water and favorable metabolic stability, suggesting potential for oral administration.
The future direction of research on N-{1-[4-(4-chlorophenyl)-1,3-thiazol -2 - yl ] - 3 - methyl - 1 H - pyrazol - 5 - yl } thiophene - 2 - carboxamide is multifaceted. Further exploration into its biological activity will be essential to identify new therapeutic applications. Additionally, optimizing its chemical properties for better pharmacokinetics will be a key focus.
In conclusion, N-{1-[4-(4-chlorophenyl)-1,3-thiazol - 2 - yl ]}-3-methyl - 1 H - pyrazol - 5 - yl >carboxamide (CAS No. 1020489-83--
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